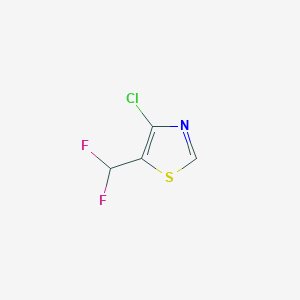
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a benzofuran ring, a thiophene ring, and an acetamide group
Aplicaciones Científicas De Investigación
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Hydroxypropyl Group: The benzofuran derivative is then reacted with an epoxide, such as glycidol, in the presence of a base to introduce the hydroxypropyl group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Acetamide Formation: Finally, the thiophene derivative is reacted with chloroacetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The benzofuran and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of benzofuran-2-yl-3-oxopropyl-2-thiophen-2-ylacetamide.
Reduction: Formation of N-(3-(benzofuran-2-yl)-3-aminopropyl)-2-(thiophen-2-yl)acetamide.
Substitution: Formation of various substituted benzofuran or thiophene derivatives.
Mecanismo De Acción
The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzofuran and thiophene rings can interact with aromatic residues in proteins, while the hydroxypropyl and acetamide groups can form hydrogen bonds with amino acid side chains.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(pyridine-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both benzofuran and thiophene rings, which can confer distinct electronic and steric properties. This combination of rings can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-14(16-10-12-4-1-2-6-15(12)21-16)7-8-18-17(20)11-13-5-3-9-22-13/h1-6,9-10,14,19H,7-8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNWMWWZRBHWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-difluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2940306.png)
![N-(3-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2940308.png)
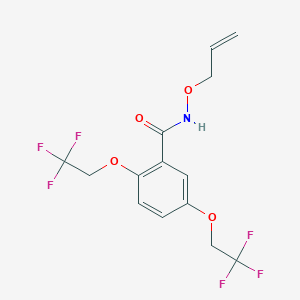
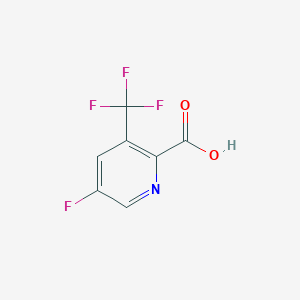
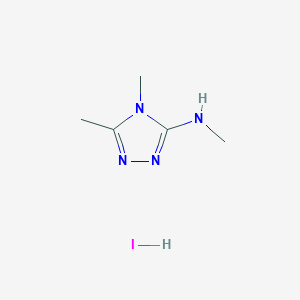
![(E)-1-[(2S)-2-(2-Cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2940316.png)
![rac-(3aR,6aS)-6a-fluoro-3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B2940317.png)
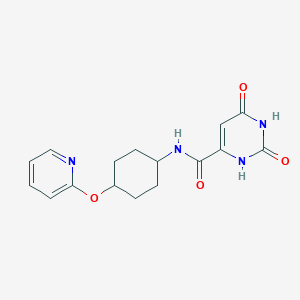
![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2940320.png)
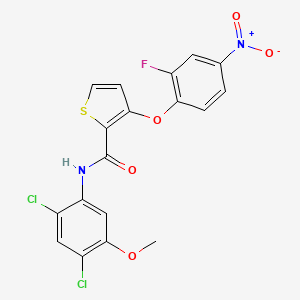
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940322.png)
![2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B2940325.png)
![N-cyclopentyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2940326.png)
